5-Bromo-5-hexenoic acid
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Overview
Description
5-Bromo-5-hexenoic acid is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Catalysis
5-Bromo-5-hexenoic acid derivatives have been utilized in enantioselective catalysis. Specifically, iodolactonization of disubstituted olefinic acids, including 6-alkyl- and 6-aryl-5-hexenoic acids, has been promoted by a bifunctional catalyst. This process achieves excellent yields and enantioselectivities, demonstrating the potential for kinetic resolutions of unsaturated acids (Fang et al., 2012).
Stereoselective Synthesis
The compound also plays a role in stereoselective synthesis. Reactions of 6-bromo-2-hexenoates with active methylene compounds have been shown to deliver highly substituted cyclopentane and cyclohexane derivatives through a sequence of S(N)2-conjugate addition reactions. This showcases the compound's utility in constructing complex molecular structures in a diastereoselective manner (Tong et al., 2012).
Synthesis of Amino Acids and Derivatives
This compound derivatives have been instrumental in the synthesis of amino acids and their derivatives. For instance, diethyl malonate derivatives were employed to synthesize racemic 2-amino-5-hexenoic acid, leading to the production of enantiomerically pure amino acids through resolutions aided by α-chymotrypsin or L-acylase. These compounds have significant applications in the synthesis of complex organic molecules such as 5-hydroxypipecolic acid (Krishnamurthy et al., 2015).
Solid-Phase Synthesis
In the realm of solid-phase synthesis, t-Butyl 6-bromo-(E)-4-hexenoate, a derivative of this compound, has been used as a handle for the synthesis of glycopeptides. This showcases the compound's versatility and utility in peptide chemistry, enabling the construction of complex glycopeptide structures (Nakahara et al., 2000).
Synthesis of Heterocycles
This compound derivatives have also been used in the synthesis of heterocycles. For instance, regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones and 5-methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one has led to the creation of compounds with potential applications in heterocyclic synthesis (Martins, 2002).
Biochemical Studies
This compound has been used in studies examining biochemical processes. For example, docosahexaenoic acid was used to examine the differentiation of neural stem cells, with 5-bromo-2'-deoxyuridine used as a mitotic division marker (Kawakita et al., 2006).
Safety and Hazards
While specific safety data for 5-Bromo-5-hexenoic acid was not found, similar compounds like 5-Hexenoic acid are known to cause severe skin burns and eye damage. They may also cause respiratory irritation . It’s recommended to handle such compounds with appropriate personal protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .
Properties
IUPAC Name |
5-bromohex-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-5(7)3-2-4-6(8)9/h1-4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXWURSBSIVPNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465748 |
Source
|
Record name | 5-BROMO-5-HEXENOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732248-41-8 |
Source
|
Record name | 5-BROMO-5-HEXENOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.